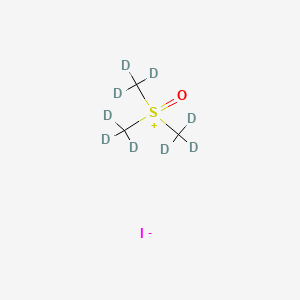
Ledismase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ledismase, also known as Edismase, is a genetically recombined peptide with a molecular formula of C679H1083N203O224S4 . It has an exact mass of 15792.8477 and a molecular weight of 15802.35 . The sequence of Ledismase includes a disulfide bridge between the 57th and 146th amino acids . It is classified as an active oxygen scavenger .
Applications De Recherche Scientifique
Lipase Engineering Database (LED) : The Lipase Engineering Database integrates information on the sequence, structure, and function of lipases, esterases, and related proteins. This database has been applied to systematically analyze sequence-structure-function relationships of a vast and diverse enzyme class, useful for identifying functionally relevant residues apart from the active site residues (Fischer & Pleiss, 2003).
Photocatalytic Dye Degradation Using LEDs : A study focused on recent progress in research and development of the degradation of dyes in water under LED light irradiation. This research provides insights into the advantages of LEDs over traditional ultraviolet sources in photocatalytic applications (Jo & Tayade, 2014).
Spectral Measurement Correction in LEDs : This paper presents a novel approach to correct bandwidth for an LED spectrum, addressing spectral distortions which are common in industrial applications and scientific research involving LEDs (Jin et al., 2017).
Enhancing Color Saturation and White Light Perception in LEDs : Research on LED lights aimed to enhance color appearance and increase white light perception. The study involved optimizing spectral power distributions of LED lights and conducted a human factor study to achieve the "perfect" white light (Feng et al., 2016).
Research-Led Teaching Curriculum Development : This paper proposes an Optimized Learning Strategy (OLS) to improve curriculum development in Leadership Education Development (LED) teaching. It highlights how research can be applied to benefit students' teaching and learning methods (Luo, Marimuthu, & Murugan, 2022).
LED Applications in Aquatic Environment Research : LEDs have been increasingly used in research conducted in aquatic environments, such as disinfection, fish behavior, and biomass production studies. This review discusses the applications of LEDs in various colors and their effectiveness in aquatic research (Yeh et al., 2014).
Horticulture with LEDs : This paper amalgamates recent research achievements in horticulture and floriculture with the use of LEDs, covering aspects like crop yield, phytochemical content, nutritional value, and flowering control (Bantis et al., 2018).
LEDs in Dermatology : A systematic review of randomized controlled trials to analyze the therapeutic uses of LEDs in dermatology, providing evidence-based recommendations based on efficacy and safety data (Jagdeo et al., 2018).
LEDA Traitbase for Flora Research : The LEDA Traitbase is an open internet database of life-history traits of the Northwest European flora, useful for large-scale analyses of functional responses of communities to environmental change (Kleyer et al., 2008).
LED Arrays in Phototherapy Research : Development and application of LED arrays in phototherapy research to improve the effectiveness and accuracy of in vitro photobiomodulation studies (Hadis et al., 2017).
Propriétés
IUPAC Name |
dicopper;dizinc |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.2Zn/q4*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASYFLCWHMPGKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+2].[Cu+2].[Zn+2].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2Zn2+8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ledismase | |
CAS RN |
149394-67-2 |
Source


|
| Record name | Ledismase [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)



![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)


